molecular formula C22H26N2O3 B2434776 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 1005301-74-5

2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B2434776
CAS No.: 1005301-74-5
M. Wt: 366.461
InChI Key: YJNJHFFZWXWJMQ-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)22(26)24-11-5-7-17-9-10-18(13-20(17)24)23-21(25)14-27-19-8-4-6-16(3)12-19/h4,6,8-10,12-13,15H,5,7,11,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNJHFFZWXWJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, with a molecular weight of approximately 312.41 g/mol. The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial effects.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial in cell survival and proliferation.
  • Antioxidant Activity : Similar compounds have shown potential in reducing oxidative stress by scavenging free radicals.

Biological Activity Overview

Activity Effect Reference
AnticancerInhibits tumor growth
AntimicrobialEffective against bacteria
Anti-inflammatoryReduces inflammation
NeuroprotectiveProtects neuronal cells

Case Studies and Research Findings

  • Anticancer Activity
    • A study evaluated the anticancer potential of tetrahydroquinoline derivatives. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Studies
    • Research conducted on derivatives of tetrahydroquinoline demonstrated activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 8 µg/mL . This suggests that the compound may be effective in treating bacterial infections.
  • Neuroprotective Effects
    • A recent investigation into the neuroprotective properties of related compounds showed that they could significantly reduce neuronal apoptosis in models of oxidative stress. The study found that these compounds could enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following molecular formula: C22H26N2O3C_{22}H_{26}N_{2}O_{3}. Its structure features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the 3-methylphenoxy group and the acetamide moiety enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Potential

The anticancer activity of tetrahydroquinoline derivatives has been a focal point in research. Compounds similar to this one have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline ring can enhance potency and selectivity towards cancer cells.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of tetrahydroquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Drug Discovery

The compound is included in various screening libraries aimed at identifying new drug candidates for antiviral and immunological applications . Its structural characteristics make it a promising candidate for further development in treating infectious diseases and immune-related disorders.

Formulation Development

Due to its unique chemical properties, this compound can be utilized in formulating novel therapeutic agents. Its solubility and stability profiles are critical for developing effective delivery systems in pharmaceuticals.

Case Studies

StudyFocusFindings
Garudacharia et al. (2019)Antimicrobial ActivityIdentified significant antimicrobial activity in related quinoline derivatives against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mL .
MDPI Research (2021)Anticancer ActivityDemonstrated that synthesized derivatives exhibited IC50 values between 1.9–7.52 µg/mL against HCT-116 cell lines .
ChemDiv ScreeningDrug DiscoveryIncluded in antiviral and immunological libraries for potential therapeutic applications .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains multiple reactive sites:

  • Acetamide (CONH) : Susceptible to hydrolysis (acidic/basic), amidation, or nucleophilic acyl substitution.

  • Phenoxy (OCH₃) : Resistant to hydrolysis but may undergo electrophilic substitution under harsh conditions.

  • Tetrahydroquinolin-7-yl : Aromatic ring may participate in electrophilic aromatic substitution or metal-catalyzed cross-coupling.

Table 2: Functional Group Reactivity

Functional GroupReaction TypeExample Reagents
AcetamideHydrolysisH₃O⁺, H₂O
PhenoxyElectrophilic substitutionNO₂⁺, H₂SO₄
Tetrahydroquinolin-7-ylSuzuki couplingPd(PPh₃)₄, boronic acid

Hydrolysis of the Acetamide Group

Under acidic or basic conditions, the acetamide may hydrolyze to yield the corresponding carboxylic acid or amine:

RCONH2H+/OHRCOOHorRNH2\text{RCONH}_2 \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} \quad \text{or} \quad \text{RNH}_2

Support from general amide reactivity principles .

Nucleophilic Acyl Substitution

The acetamide group may react with nucleophiles (e.g., alcohols, amines) to form esters or amides:

RCONH2+NuRCO-Nu+NH3\text{RCONH}_2 + \text{Nu}^- \rightarrow \text{RCO-Nu} + \text{NH}_3

Analogy to similar acetamide reactions in search results .

Alkylation of the Tetrahydroquinolin-7-yl Core

The aromatic nitrogen may undergo alkylation via SN2 mechanisms, particularly under basic conditions:

ArNH+R-XArNR+HX\text{ArNH} + \text{R-X} \rightarrow \text{ArNR} + \text{HX}

Inferred from alkylating agent studies in .

Analytical Characterization

Key techniques for purity and structural confirmation include:

  • NMR spectroscopy : To validate proton environments (e.g., NH, aromatic protons).

  • IR spectroscopy : Detection of amide (CONH) and carbonyl (C=O) stretches .

  • HPLC/UPLC : Quantitative analysis of reaction yields and impurities.

Research Gaps

  • In vivo pharmacokinetic data : Absence of bioavailability studies in provided sources.

  • Toxicity profiling : No LD₅₀ or cytotoxicity data available.

Citations reflect analogous compounds from provided sources .

Q & A

Q. What are the recommended synthetic routes for 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions starting from substituted phenols or tetrahydroquinoline precursors. For example, analogous compounds are synthesized via nucleophilic substitution of chloroacetamide derivatives with phenols under basic conditions (e.g., K₂CO₃ in acetonitrile) . To optimize yields:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to identify incomplete steps.
  • Purify intermediates via column chromatography or recrystallization to minimize side products.
  • Adjust solvent polarity (e.g., DMF for polar reactants, dichloromethane for non-polar steps) to enhance solubility .

Q. How should researchers validate the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : Compare ¹H/¹³C chemical shifts with predicted values (e.g., using ACD/Labs or ChemDraw). Key signals include the acetamide carbonyl (~168–170 ppm in ¹³C NMR) and tetrahydroquinoline aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) .
  • FTIR : Confirm the presence of amide C=O (~1650 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .
  • XRD : Resolve crystal packing and hydrogen-bonding patterns to verify stereochemistry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays based on structural analogs:

  • Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48–72 hr exposure .
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH-coupled detection .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies?

Adopt the ICReDD framework (Integrated Computational and Experimental Design and Discovery):

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.
  • Experimental Feedback : Validate computational predictions with high-throughput screening (e.g., robotic liquid handlers for parallel reactions) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Systematically evaluate experimental variables:

  • Cell Line Heterogeneity : Use STR profiling to confirm cell line identity and minimize genetic drift.
  • Compound Purity : Reanalyze batches via HPLC-UV/ELSD to rule out degradation (e.g., hydrolyzed acetamide byproducts) .
  • Assay Conditions : Standardize serum concentration, pH, and incubation time. For example, serum proteins may bind lipophilic tetrahydroquinoline moieties, reducing bioavailability .

Q. What strategies improve metabolic stability and pharmacokinetic (PK) properties?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
  • Prodrug Design : Mask the acetamide as an ester or carbamate to enhance oral absorption, with enzymatic cleavage in vivo .
  • In Silico ADME : Predict logP, CYP450 interactions, and plasma protein binding using tools like SwissADME or Schrödinger’s QikProp .

Q. How can researchers design selective inhibitors targeting specific protein isoforms?

  • Molecular Docking : Perform flexible docking (e.g., AutoDock Vina) against crystal structures of target isoforms to identify key binding residues. For example, the tetrahydroquinoline core may occupy hydrophobic pockets, while the phenoxy group forms π-π interactions .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between isoforms using FEP+ or similar MD-based methods .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

  • Nonlinear Regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error Propagation : Apply Monte Carlo simulations to account for variability in compound concentration and cell viability measurements .

Q. How should researchers address low solubility in biological assays?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
  • Nanoformulations : Encapsulate the compound in liposomes or PEG-PLGA nanoparticles to enhance aqueous dispersion .

Contradictory Data Resolution Example

Scenario : Conflicting reports on antimicrobial activity against P. aeruginosa.
Methodology :

Re-test the compound under standardized CLSI guidelines using cation-adjusted Mueller-Hinton broth.

Include a positive control (e.g., ciprofloxacin) and assess membrane integrity via LIVE/DEAD staining.

Analyze lipophilicity (logD at pH 7.4) to determine if poor penetration through Gram-negative outer membranes explains variability .

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